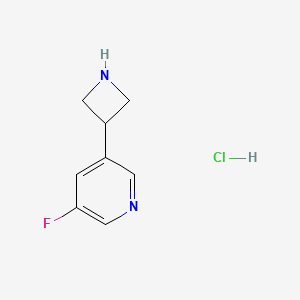
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the diphenylmethylene intermediate: This step involves the reaction of benzaldehyde with an appropriate amine to form the diphenylmethylene group.
Introduction of the pyrazin-2-yl group: This can be achieved through a nucleophilic substitution reaction where the pyrazine ring is introduced.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the aromaticity or introducing new functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce more saturated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(benzylamino)-2-(pyrazin-2-yl)acetate: Similar structure but with a benzyl group instead of the diphenylmethylene group.
Ethyl 2-((phenylmethylene)amino)-2-(pyrazin-2-yl)acetate: Similar but with a phenylmethylene group.
Uniqueness
Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate is unique due to the presence of both the diphenylmethylene and pyrazin-2-yl groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
ethyl 2-(benzhydrylideneamino)-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-21(25)20(18-15-22-13-14-23-18)24-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,20H,2H2,1H3 |
Clé InChI |
XBKKXDRZCKXSEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
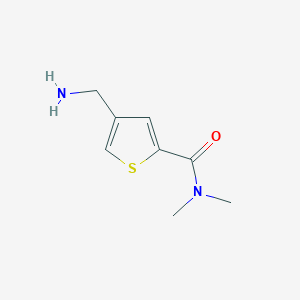
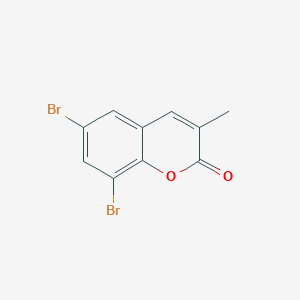
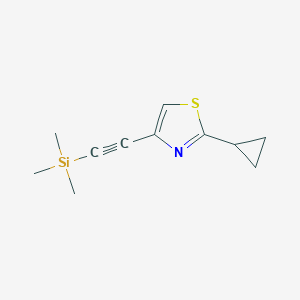

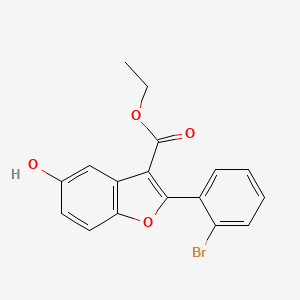
![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
